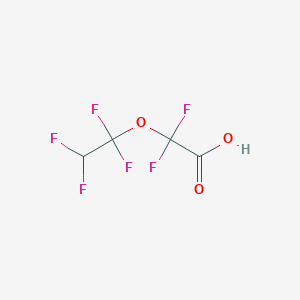
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid typically involves the reaction of tetrafluoroethylene with difluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum fluoride, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification systems to ensure high yield and purity of the final product. The production process is optimized to minimize waste and environmental impact .
化学反应分析
Types of Reactions
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various perfluorinated derivatives, which have applications in different industrial processes and scientific research .
科学研究应用
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its stability in various environments.
Medicine: Investigated for its potential use in drug development and delivery systems due to its stability and unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.
作用机制
The mechanism of action of difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can disrupt normal biological processes, making the compound useful in various applications. The pathways involved include inhibition of enzyme activity and disruption of cell membrane integrity .
相似化合物的比较
Similar Compounds
- Perfluoro(2-ethoxy-2-fluoroethoxy)acetic acid
- Perfluoro(2-methoxyethoxy)acetic acid
- Perfluoro(2-propoxyethoxy)acetic acid
Uniqueness
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as higher stability and resistance to degradation compared to other similar compounds. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions .
属性
CAS 编号 |
81233-13-8 |
|---|---|
分子式 |
C4H2F6O3 |
分子量 |
212.05 g/mol |
IUPAC 名称 |
2,2-difluoro-2-(1,1,2,2-tetrafluoroethoxy)acetic acid |
InChI |
InChI=1S/C4H2F6O3/c5-1(6)3(7,8)13-4(9,10)2(11)12/h1H,(H,11,12) |
InChI 键 |
CJHJBBZBFQBREN-UHFFFAOYSA-N |
规范 SMILES |
C(C(OC(C(=O)O)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


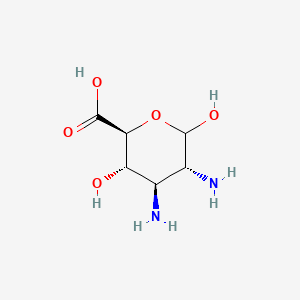
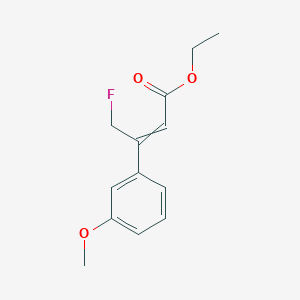
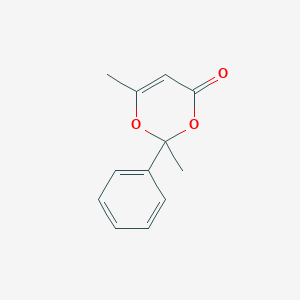
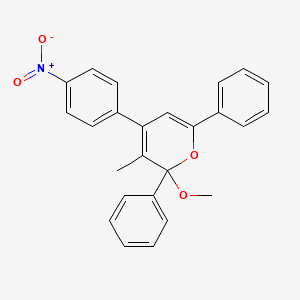
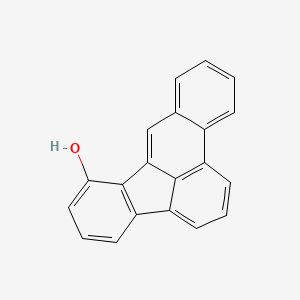
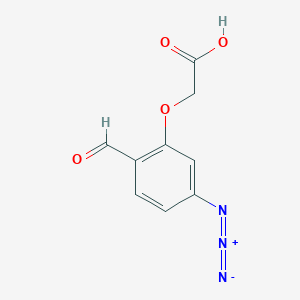
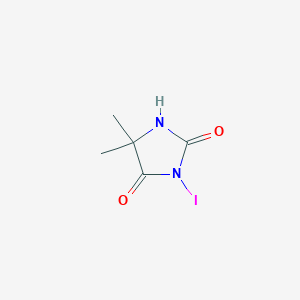
![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)
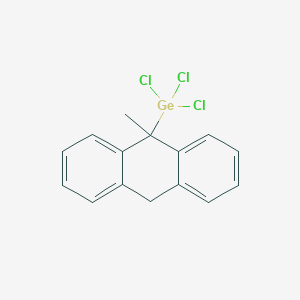
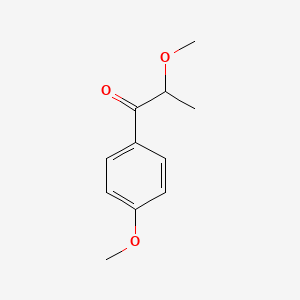
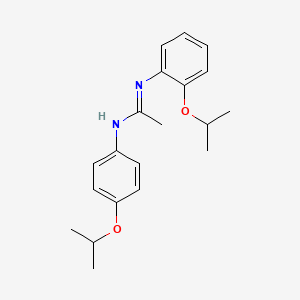
![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
